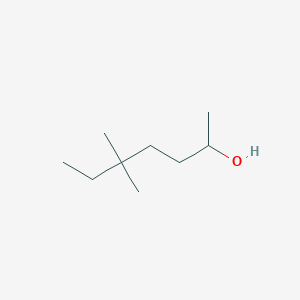
5,5-Dimethyl-2-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-heptanol: is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the fifth carbon position. This compound is known for its use in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5,5-Dimethyl-2-heptanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable ketone like 5,5-Dimethyl-2-heptanone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 5,5-Dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Dimethyl-2-heptanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethyl-2-heptanone
Reduction: 5,5-Dimethylheptane
Substitution: 5,5-Dimethyl-2-heptyl chloride
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 5,5-Dimethyl-2-heptanol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules and pharmaceuticals.
Biology:
- In biological research, it can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine:
- The compound may be explored for its potential therapeutic properties, although specific medical applications are not well-documented.
Industry:
- It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Wirkmechanismus
Mechanism:
- The mechanism by which 5,5-Dimethyl-2-heptanol exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways:
- The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents to form ketones or aldehydes.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-heptanone: This is the ketone form of 5,5-Dimethyl-2-heptanol and is often used as a precursor in its synthesis.
2,6-Dimethyl-4-heptanol: Another similar compound with slight structural differences, used in different industrial applications.
2-Heptanol: A simpler alcohol with a similar heptane chain but without the additional methyl groups.
Uniqueness:
- This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar alcohols. The presence of two methyl groups at the fifth carbon position influences its steric and electronic characteristics, making it valuable in specialized chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
52356-02-2 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
5,5-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(3,4)7-6-8(2)10/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
IAKWKRMYXGMZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



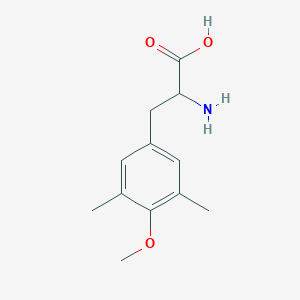
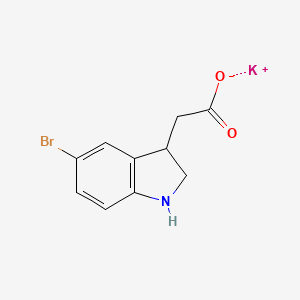
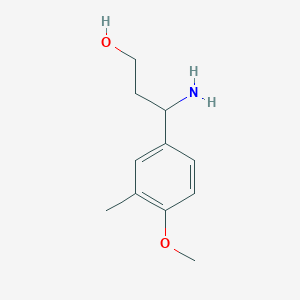

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
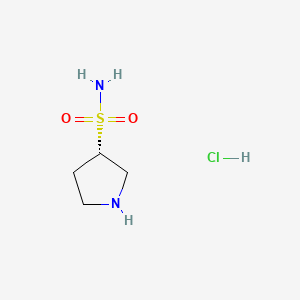
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

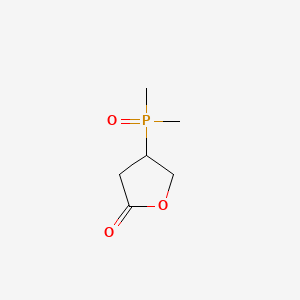
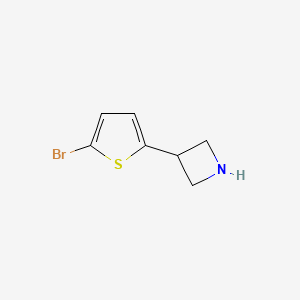

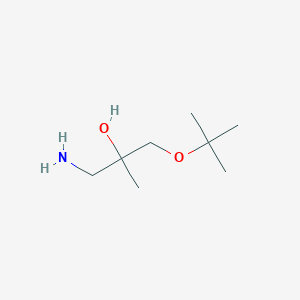
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
